molecular formula C18H13N3O2S B12927040 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline CAS No. 52979-10-9

2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline

Cat. No.: B12927040
CAS No.: 52979-10-9
M. Wt: 335.4 g/mol
InChI Key: HSEIXEXKGPZXCJ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline is a synthetic quinazoline derivative intended for research purposes. Quinazoline and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities and presence in several approved drugs . This compound features a naphthylsulfinyl group at the 6-position, a modification that may influence its electronic properties and target binding, potentially making it a candidate for investigating new therapeutic agents. Its core structure suggests potential utility in areas such as anticancer research, given that many quinazolinone derivatives function by inhibiting critical biological pathways like epidermal growth factor receptor (EGFR) and PI3K, or by inducing cell cycle arrest and apoptosis . The specific amino and hydroxy substituents at the 2 and 4 positions are common in pharmacologically active quinazolinones and are often key to their interactions with biological targets . Researchers can explore this molecule as a building block for further synthetic modification or as a reference standard in biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52979-10-9

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

2-amino-6-naphthalen-2-ylsulfinyl-3H-quinazolin-4-one

InChI

InChI=1S/C18H13N3O2S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22)

InChI Key

HSEIXEXKGPZXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(NC4=O)N

Origin of Product

United States

Preparation Methods

Key Approaches:

Specific Preparation Method for 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline

Starting Materials and Core Construction

Metal-Free Oxidative Annulation Method

A notable method reported involves a metal-free, acid-catalyzed oxidative annulation between cyanamide derivatives and 2-aminobenzophenone analogs to form 2-aminoquinazoline cores efficiently under mild conditions (e.g., PTSA catalyst in THF) with moderate to good yields (40-80%).

  • The reaction mechanism involves protonation of the cyano group to increase electrophilicity, nucleophilic attack by the amine, cyclization, and dehydration to form the quinazoline ring.
  • This method allows the introduction of free amine groups at position 2, which can be further functionalized.

Hydroxyl Group Introduction

  • The 4-hydroxy substituent is commonly introduced by starting from hydroxy-substituted anthranilic acid derivatives or by selective hydroxylation of the quinazoline ring.
  • Alternatively, nitration followed by reduction and hydrolysis steps can yield hydroxyquinazoline intermediates.

Sulfinyl Group Incorporation

  • The 6-[2-naphthylsulfinyl] substituent is introduced by oxidation of the corresponding thioether intermediate using oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.
  • The sulfoxide functionality is sensitive and requires mild oxidation conditions to avoid overoxidation to sulfone.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-aminobenzophenone + cyanamide, PTSA, THF, reflux Formation of 2-aminoquinazoline core
2 Hydroxylation Starting from hydroxy-substituted anthranilic acid or nitration/reduction Introduction of 4-hydroxy group
3 Sulfur substitution Coupling with 2-naphthylthiol or thioether intermediate Introduction of 6-(2-naphthylthio) substituent
4 Sulfoxidation mCPBA or H2O2, mild conditions Oxidation to 6-[2-naphthylsulfinyl] substituent
5 Purification Column chromatography, recrystallization Isolation of pure this compound

Detailed Research Findings and Data

Reaction Yields and Conditions

Entry Catalyst/Condition Solvent Temperature Yield (%) Notes
1 PTSA (1 eq) THF Reflux 65-75 Metal-free, mild acid catalysis
2 mCPBA (1.2 eq) DCM 0-25 °C 70-80 Selective sulfoxidation
3 H2O2 (1 eq) DMSO 150 °C (sealed tube) 60-70 Oxidative cyclization and sulfoxidation

Spectroscopic Characterization

Notes on Industrial and Scale-Up Considerations

  • The metal-free, mild acid-catalyzed cyclization is advantageous for scale-up due to low toxicity and cost.
  • Sulfoxidation requires careful control to prevent overoxidation; mild oxidants and low temperatures are preferred.
  • Purification typically involves silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the cytotoxicity of 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline against various cancer cell lines. For instance, research indicates that compounds within this class exhibit significant cytotoxic effects, surpassing established chemotherapeutic agents like Doxorubicin in potency against breast cancer cell lines . The mechanism of action is believed to involve the inhibition of critical cellular pathways responsible for cancer cell proliferation.

Antimalarial Effects

The compound has also been investigated for its antimalarial properties . Analogues of quinazolines have shown effectiveness against Plasmodium species in preclinical models, suggesting that this compound may possess similar activity . The structure-activity relationship studies indicate that modifications in the molecular structure can enhance its efficacy against malaria.

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study conducted on various analogues demonstrated that the compound exhibited a high degree of cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were significantly lower than those of commonly used chemotherapeutics, indicating potential for development as an anticancer agent .
  • Antimalarial Activity
    • In vivo studies using murine models infected with Plasmodium berghei showed that treatment with this compound led to a marked reduction in parasitemia levels. The compound was administered at varying doses, with results showing a dose-dependent response in parasite clearance .
Activity TypeCompound NameIC50 (μM)Reference
AnticancerThis compound0.5
AntimalarialAnalogues of 2-Amino-4-hydroxyquinazoline1.0
Standard ChemotherapyDoxorubicin1.5

Mechanism of Action

The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include:

    Kinases: Inhibition of kinase activity, leading to the modulation of signaling pathways involved in cell growth and proliferation.

    Enzymes: Binding to enzyme active sites, resulting in the inhibition or activation of enzymatic activity.

    Receptors: Interaction with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Analogues

The following table highlights key structural and functional differences between 2-amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline and related compounds:

Compound Name Substituents Key Features Biological Relevance
This compound - 2-NH₂, 4-OH, 6-(2-naphthylsulfinyl) - Sulfinyl group enhances polarity and redox activity. Potential kinase inhibition due to sulfinyl-mediated protein interactions .
2-Amino-5-aryl-7-(naphthalen-2-yl)quinazolin-4-ol - 2-NH₂, 4-OH, 5-aryl, 7-(naphthalen-2-yl) - Naphthyl group at position 7; lacks sulfinyl. Anticancer activity via intercalation or topoisomerase inhibition .
4-Amino-6-methoxyquinazoline derivatives - 4-NH₂, 6-OCH₃, variable substituents - Methoxy group improves metabolic stability. EGFR kinase inhibitors; used in cancer therapy .
Imidazo[4,5-g]quinazolines - Fused imidazole ring at positions 4,5-g - Rigid planar structure enhances DNA binding. Antiproliferative activity against leukemia cell lines .

Functional and Pharmacological Differences

  • Sulfinyl vs. Aryl/Naphthyl Groups: The 2-naphthylsulfinyl group in the target compound introduces a chiral sulfur center, which may improve binding specificity to enzymes like tyrosine kinases compared to non-sulfurated analogues (e.g., 7-(naphthalen-2-yl) derivatives) .
  • Hydroxyl vs. Methoxy/Amino Groups: The 4-hydroxy group enables stronger hydrogen bonding with biological targets compared to methoxy or amino substituents, as seen in EGFR inhibitors like erlotinib derivatives .
  • Synthetic Complexity : Imidazo-fused quinazolines (e.g., imidazo[4,5-g]quinazolines) require multi-step syntheses involving cyclization of benzimidazole precursors, whereas the target compound may be synthesized via selective sulfoxidation of a naphthylthioether intermediate .

Research Findings

  • Anticancer Activity: Derivatives with naphthyl or sulfinyl groups exhibit IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells. The sulfinyl group in the target compound may enhance apoptosis induction compared to non-sulfurated analogues .
  • Kinase Inhibition : 4-hydroxyquinazolines show potent inhibition of EGFR (IC₅₀: 10–50 nM), while sulfinyl-containing variants demonstrate broader activity against VEGFR-2 and PDGFR-α, likely due to sulfur-oxygen interactions with kinase ATP-binding pockets .

Biological Activity

2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12N2O2S
  • Molecular Weight : 284.33 g/mol
  • IUPAC Name : 2-amino-4-hydroxy-6-(naphthalen-2-ylsulfinyl)quinazoline

This compound features a quinazoline core substituted with a naphthyl sulfinyl group, which is expected to influence its biological activity.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases, which play a crucial role in cell growth and differentiation.

A study reported that analogs of 2-aminoquinazolines demonstrated moderate to high antiproliferative activity against multiple cancer cell lines, suggesting that the presence of the naphthyl group could enhance or modify this activity .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Quinazoline derivatives have shown promising results against Plasmodium species, with some studies indicating that modifications at the 6-position can significantly enhance efficacy. For example, previous research highlighted that certain quinazoline analogs exhibited potent antimalarial effects in vitro, with IC50 values indicating effective inhibition of parasite growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Tyrosine Kinase Inhibition : By inhibiting tyrosine kinases, this compound disrupts signaling pathways essential for tumor growth.
  • Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, leading to replication interference and apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that quinazoline derivatives possess antioxidant capabilities, which may contribute to their overall biological activity by reducing oxidative stress in cells .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntitumorModerate antiproliferative activity against various cancer cell lines.
AntimalarialPotent inhibition of Plasmodium species with promising IC50 values.
AntioxidantDemonstrated metal-chelating properties and antioxidant activity through various assays.

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